4-(1H-indazol-1-ylmethyl)aniline
Description
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-(indazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C14H13N3/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16-17/h1-9H,10,15H2 |
InChI Key |
LVHUWDPKGIORCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CC3=CC=C(C=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- Indazole vs.
- Substituent Effects : Methyl groups on the heterocycle (e.g., 4-(2-Methyl-1H-imidazol-1-yl)aniline ) alter electronic density and steric hindrance, modulating reactivity.
Physicochemical Properties
*Note: Triazole derivative’s molecular formula inferred from structural analysis; conflicting data in evidence.
Key Observations :
- The pKa of 4.42 for the triazole variant suggests greater acidity compared to imidazole derivatives, impacting protonation states in biological environments.
Q & A
Basic: What are the common synthetic routes for 4-(1H-indazol-1-ylmethyl)aniline, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
Synthesis typically involves coupling reactions between indazole derivatives and halogenated aniline precursors. Key steps include:
- Nucleophilic substitution : Reacting 1H-indazole with 4-(bromomethyl)aniline in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF .
- Catalytic cross-coupling : Using palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate C–N bond formation between indazole and functionalized aniline derivatives .
Optimization strategies : - Temperature control : Maintaining 80–100°C minimizes side reactions.
- Catalyst loading : Reducing Pd catalyst to 2–5 mol% lowers costs while maintaining efficiency.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures improves yield purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (6.5–8.5 ppm), NH₂ protons (δ ~5.0 ppm, broad singlet), and methylene bridge protons (δ ~4.5–5.0 ppm) .
- ¹³C NMR : Indazole carbons (120–140 ppm) and aniline carbons (110–130 ppm) confirm connectivity .
- FTIR : NH₂ stretching (~3400 cm⁻¹), C–N stretching (~1250 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) .
- Mass spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 224.1 (C₁₄H₁₂N₃⁺) and fragmentation patterns validate the structure .
Advanced tip : X-ray crystallography (using SHELX programs) resolves crystal packing and hydrogen-bonding networks .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions often arise from:
- Variability in assay conditions (e.g., pH, solvent, cell lines).
- Impurity profiles : Side products from incomplete coupling reactions may skew bioactivity results .
Resolution strategies : - Reproducibility checks : Standardize assay protocols (e.g., use identical cell lines and solvent controls).
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell viability assays (e.g., MTT) to confirm target specificity .
- Analytical HPLC : Quantify purity (>95%) and identify by-products using C18 columns and UV detection at 254 nm .
Advanced: What computational strategies are employed to model the interactions of this compound with biological targets?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Predict binding modes to targets like kinases or GPCRs. Key parameters:
- Molecular dynamics (MD) simulations (GROMACS) :
Advanced: How does the electronic environment of the indazole ring influence the reactivity and stability of this compound in different solvents?
Methodological Answer:
- Indazole electronics : The electron-deficient nature of the indazole ring (due to aromatic N-atoms) increases susceptibility to nucleophilic attack at the methylene bridge .
- Solvent effects :
- Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates in substitution reactions but may promote decomposition at high temperatures.
- Protic solvents (MeOH, EtOH) : Enhance NH₂ group solubility but reduce reaction rates due to hydrogen bonding .
Stability studies :
- Monitor degradation via HPLC in accelerated conditions (40°C, 75% RH).
- Use antioxidants (e.g., BHT) in storage to prevent oxidation of the aniline moiety .
Advanced: What are the challenges in crystallizing this compound, and how can they be addressed for X-ray diffraction studies?
Methodological Answer:
- Challenges :
- Solutions :
Basic: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
- Kinase inhibitor scaffolds : The indazole core mimics adenine in ATP-binding pockets, enabling inhibition of targets like JAK2 or CDK4/6 .
- Anticancer agents : Functionalization at the NH₂ group with sulfonamide or urea moieties enhances cytotoxicity (e.g., IC₅₀ < 1 µM in MCF-7 cells) .
- PET tracer development : Radiolabeling with ¹¹C or ¹⁸F at the methylene bridge enables imaging of tumor targets .
Advanced: How can researchers analyze and mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Root causes :
- Inconsistent catalyst activity (e.g., Pd leaching in cross-coupling).
- Residual solvents (DMF, THF) affecting crystallization .
- Mitigation :
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression.
- Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
- QC protocols : Enforce strict specifications for residual solvents (<500 ppm) via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
